Methyl cedryl ether

Description

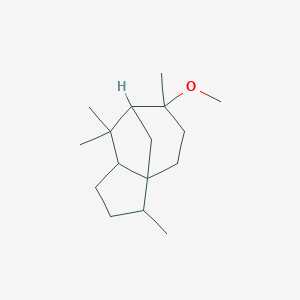

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGPYCVTDOECMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860243 | |

| Record name | CERAPP_20390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19870-74-7, 67874-81-1 | |

| Record name | 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3R-(3α,3aβ,6β,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Cedryl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl Cedryl Ether, a semi-synthetic derivative of cedrol with significant applications in the fragrance industry and emerging potential in biomedical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and biological activities, with a focus on its interaction with the PPAR signaling pathway.

Chemical Identification

This compound is a versatile compound known by several identifiers. The primary CAS Registry Number is 67874-81-1.[1] Another frequently cited CAS number is 19870-74-7.[1][2][3] The differences in these numbers often relate to specific stereoisomers or proprietary formulations.

The IUPAC name for the stereoisomer associated with CAS number 67874-81-1 is (1S,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane. Other systematic names include (3R,3aS,6R,7R,8aS)-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene.[4]

Physicochemical Properties

This compound is a colorless to pale yellow liquid recognized for its characteristic woody and ambergris aroma.[1][5][6][7] It is insoluble in water but soluble in alcohol and oils.[5] The following table summarizes its key physicochemical properties.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₈O | [1][2][7] |

| Molecular Weight | 236.39 - 236.4 g/mol | [8][2][7][9] |

| Appearance | Colorless to pale yellow liquid | [1][8][7] |

| Odor | Woody, dry, ambergris, earthy, vetiver | [8][5][6][7][10] |

| Boiling Point | ~258 - 268.31 °C | [8][2][5][9] |

| Density | 0.969 to 0.980 g/mL @ 25 °C | [8][2][10] |

| Refractive Index | 1.4940 to 1.5040 @ 20 °C | [8][2][10] |

| Flash Point | > 100 °C (135 °C) | [8][5][9][10] |

| Purity | >92% to >97% | [1][8][2][10] |

Experimental Protocols

This compound is synthesized from cedrol, a primary constituent of cedarwood oil, through a nucleophilic substitution reaction.[1] A common method is the Williamson ether synthesis.

Materials:

-

Cedrol

-

Methylating agent (e.g., dimethyl sulfate or iodomethane)

-

Base (e.g., sodium hydride, potassium carbonate, or sodium amide)[1][4]

-

Organic solvent (e.g., Dimethyl sulfoxide - DMSO)[11]

Procedure:

-

In a reaction flask, dissolve cedrol in an appropriate organic solvent.

-

Add a base, such as sodium hydride, to the solution to deprotonate the hydroxyl group of cedrol, forming a sodium alkoxide.[4]

-

Introduce the methylating agent, such as dimethyl sulfate or iodomethane, to the reaction mixture.[4] The alkoxide ion will act as a nucleophile, attacking the methyl group of the methylating agent and displacing the leaving group to form the ether linkage.

-

The reaction is typically carried out at a temperature ranging from 40 to 140 °C for 3 to 7 hours.[12] The exact temperature and reaction time will depend on the choice of solvent and reagents.

-

After the reaction is complete, the mixture is worked up to isolate the this compound. This may involve quenching the reaction, extraction, and purification steps such as vacuum distillation to yield the final product with a purity of over 97%.[12]

Biological Activity and Signaling Pathways

Recent preclinical studies have highlighted the potential of this compound in metabolic regulation, particularly in the context of obesity.

Dietary supplementation with this compound has been shown to ameliorate adiposity and hepatic steatosis in mice fed a high-fat diet.[1] Transcriptome analysis of epididymal white adipose tissue (WAT) revealed that this compound significantly affects the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[1][13]

Key findings include:

-

Upregulation of thermogenesis markers: An increase in the expression of PGC-1α, PRDM16, and UCP1 in white adipose tissue, suggesting enhanced energy expenditure.[1]

-

Downregulation of adipogenesis genes: A decrease in the expression of FAS and C/EBPα.[1]

-

Regulation of fatty acid metabolism genes: Upregulation of genes involved in fatty acid oxidation (Cyp4a12b and Acaa1b) and fatty acid transport (Slc27a1 and Acsbg2).[13]

The modulation of the PPAR signaling pathway by this compound appears to be a key mechanism behind its anti-obesity effects.[1][13]

Safety and Handling

This compound is classified as an irritant and may cause skin and eye irritation.[1] It may also cause an allergic skin reaction.[14] It is recommended to handle this chemical with appropriate personal protective equipment. For storage, it should be kept in a tightly closed container in a cool, dry place, protected from light.

References

- 1. This compound|For Research [benchchem.com]

- 2. This compound 96 19870-74-7 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]

- 5. This compound | 19870-74-7 [chemicalbook.com]

- 6. This compound (19870-74-7) | Bulk Supplier [chemicalbull.com]

- 7. Cedramber (CAS 67874-81-1) – Synthetic Woody-Amber Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 8. aacipl.com [aacipl.com]

- 9. Cedryl Methyl Ether | 19870-74-7 [chemnet.com]

- 10. CEDRYL METHYL ETER [ventos.com]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]

- 13. Dietary Supplementation of this compound Ameliorates Adiposity in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | C16H28O | CID 171036437 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Absence of Naturally Occurring Cedryl Ethers in Essential Oils: A Technical Review

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the natural occurrence of cedryl ethers in essential oils. Following a comprehensive review of scientific literature and chemical databases, it can be concluded that cedryl ethers are not naturally occurring components of essential oils . The most prominent member of this chemical family, methyl cedryl ether, is a synthetic fragrance ingredient derived from cedrol, a natural sesquiterpene alcohol abundant in cedarwood oil. While trace amounts of unidentified, related ether compounds in some conifers have been hypothetically mentioned in passing in some literature, there is no concrete, quantitative scientific evidence to support the natural origin of any specific cedryl ether. This document details the synthetic nature of this compound, provides compositional data for essential oils where cedrol is a major constituent, outlines the standard analytical methodologies for essential oil analysis, and presents visual workflows for both the analytical process and the synthesis of this compound.

Introduction: The Cedryl Ether Question

Cedryl ethers, particularly this compound, are valued in the fragrance industry for their persistent, woody, and ambergris-like scent profiles.[1][2][3] Their structural backbone is derived from cedrol, a sesquiterpenoid alcohol that is a major constituent of essential oils from various coniferous trees, especially those of the Cupressaceae family (e.g., cedar and juniper species).[4][5][6] The query into their natural occurrence is a pertinent one for researchers in natural products, phytochemistry, and drug development who seek to understand the full chemical spectrum of botanicals. However, extensive database searches and literature reviews confirm that compounds like this compound are products of industrial synthesis rather than plant biosynthesis.[7][8]

Composition of Key Essential Oils Rich in Cedrol

While cedryl ethers are absent, the precursor molecule, cedrol, is found in significant quantities in several essential oils. Understanding the natural chemical context from which synthetic cedryl ethers are derived is crucial. The table below summarizes the typical composition of major components in Virginia Cedarwood oil, a primary source of cedrol.

| Compound | Botanical Name | Plant Part | Percentage (%) | Reference(s) |

| α-Cedrene | Juniperus virginiana | Wood | 21.1 - 24.05 | [6][9] |

| cis-Thujopsene | Juniperus virginiana | Wood | 21.3 - 23.46 | [6][9] |

| Cedrol | Juniperus virginiana | Wood | 15.8 - 26.58 | [6][9] |

| β-Cedrene | Juniperus virginiana | Wood | 8.2 | [6] |

| Widdrol | Juniperus virginiana | Wood | 2.3 | [6] |

| Cuparene | Juniperus virginiana | Wood | 1.6 | [6] |

Table 1: Major constituents of Virginia Cedarwood (Juniperus virginiana) essential oil, a primary natural source of cedrol.

Synthesis of this compound

This compound is synthesized from cedrol, which is first isolated from cedarwood oil.[8] The synthesis is typically an acid-catalyzed etherification reaction where cedrol is reacted with methanol.[1] This industrial process highlights the synthetic origin of this widely used fragrance compound. A patent for this process describes the reaction of cedrol with a methylating agent like methyl sulfate in the presence of a base such as sodium hydride or sodamide.[1][8]

Experimental Protocols: Analysis of Essential Oils

The standard and most widely used method for the qualitative and quantitative analysis of volatile compounds in essential oils is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[5][9]

Sample Preparation

-

Dilution: A sample of the essential oil is diluted in a suitable volatile solvent (e.g., hexane, ethanol, or methylene chloride) to an appropriate concentration, typically around 1%.[5][5]

-

Internal Standard: For accurate quantification, an internal standard (a compound not present in the oil, e.g., m-xylene) of a known concentration is added to the diluted sample.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Different compounds in the essential oil travel through the column at different rates based on their volatility and interaction with the stationary phase, thus separating them.

-

Ionization: As the separated compounds elute from the column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons, causing them to fragment into charged ions.

-

Mass Analysis: The ions are then sorted by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection and Identification: A detector records the abundance of each ion at each mass-to-charge ratio, generating a mass spectrum for each compound. The identity of each compound is determined by comparing its mass spectrum and retention time to those in a reference library (e.g., NIST, Wiley).[5][9]

-

Quantification: The relative percentage of each component is typically calculated based on the area of its corresponding peak in the chromatogram.

Signaling Pathways and Biological Activity

Given the absence of cedryl ethers in natural systems, there is no known or described signaling pathway involving these compounds within plants. Research on the biological activity of cedryl ethers is primarily focused on their properties as fragrance ingredients and their toxicological profiles for use in consumer products. Some studies on the biotransformation of cedrol and its derivatives by microorganisms have been conducted, but these do not elucidate a natural biosynthetic pathway in plants.[10]

Conclusion

The comprehensive analysis of available scientific literature indicates that cedryl ethers, including the well-known this compound, are not naturally present in essential oils. They are synthetic derivatives of cedrol, a naturally occurring sesquiterpene alcohol. Researchers and professionals in drug development and natural product science should be aware of this distinction. While essential oils from the Cupressaceae family are rich sources of cedrol, the ethers themselves are a result of chemical synthesis. The established and robust methods for essential oil analysis, such as GC-MS, have not identified cedryl ethers as natural constituents. Future research into the trace components of essential oils may yet uncover novel ether compounds, but based on current knowledge, cedryl ethers remain firmly in the domain of synthetic aroma chemicals.

References

- 1. US3373208A - Cedrol ethers - Google Patents [patents.google.com]

- 2. Bioactive compounds, pharmacological actions and pharmacokinetics of Cupressus sempervirens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. foreverest.net [foreverest.net]

- 4. essencejournal.com [essencejournal.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. thescipub.com [thescipub.com]

- 7. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]

- 8. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]

- 9. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 10. Biotransformation of (+)-Cedrol by plant pathogenic fungus, Glomerella cingulata | Scilit [scilit.com]

Spectroscopic Profile of Methyl Cedryl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of methyl cedryl ether, a valued sesquiterpenoid ether in the fragrance and flavor industries. Due to the limited availability of published, raw spectroscopic data, this document presents an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound based on established principles of organic spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

-

IUPAC Name: (1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane

-

Synonyms: Cedramber, Cedrol methyl ether

-

CAS Number: 19870-74-7, 67874-81-1[1]

-

Molecular Formula: C₁₆H₂₈O[2]

-

Molecular Weight: 236.40 g/mol [3]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral behavior of similar terpenoid structures and ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.2 - 3.4 | s | 3H | O-CH ₃ |

| ~ 0.8 - 1.3 | m | 12H | 4 x CH ₃ |

| ~ 1.0 - 2.2 | m | 13H | CH ₂ and CH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 70 - 80 | C | C -O (quaternary) |

| ~ 48 - 52 | CH₃ | O-C H₃ |

| ~ 15 - 60 | C, CH, CH₂, CH₃ | Tricyclic carbon skeleton |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1465 - 1440 | Medium | C-H bend (CH₂/CH₃) |

| 1380 - 1365 | Medium | C-H bend (CH₃) |

| 1100 - 1050 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Ratio | Proposed Fragment |

| 236 | [M]⁺ (Molecular Ion) |

| 221 | [M - CH₃]⁺ |

| 205 | [M - OCH₃]⁺ |

| 193 | [M - C₃H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a liquid fragrance compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse width.

-

Set the relaxation delay to 1.0 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Use a 30-degree pulse width.

-

Set the relaxation delay to 2.0 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the neat sample can be analyzed directly. Place one to two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared salt plates in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Set the injector temperature to 250 °C.

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at an initial temperature of 60 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set to 230 °C.

-

Quadrupole Temperature: Set to 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Biological Mechanism of Action of Methyl Cedryl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cedryl ether (MCE), a sesquiterpenoid ether primarily utilized in the fragrance industry, has recently emerged as a molecule of interest in biological systems, particularly in the context of metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of MCE's mechanism of action, with a focus on its anti-obesity and metabolic modulatory effects. Detailed experimental protocols, quantitative data from preclinical studies, and visual representations of the key signaling pathways are presented to facilitate further research and development in this area. While the primary focus of recent research has been on metabolic diseases, this guide also explores preliminary evidence for other potential biological activities, including antifungal and insecticidal properties, likely attributable to its structural precursor, cedrol.

Introduction

This compound (CAS 19870-74-7), also known as cedramber, is a synthetic derivative of cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees.[1] For decades, its application has been predominantly confined to the fragrance and flavor industries, valued for its woody and ambergris-like scent.[2] However, a seminal 2023 study published in Nutrients has illuminated a potential new role for MCE in metabolic health, demonstrating its ability to ameliorate adiposity and hepatic steatosis in a preclinical mouse model.[3] This discovery has opened a new avenue of investigation into the pharmacological potential of this readily available compound. This guide aims to consolidate the existing scientific knowledge on the biological activities of MCE, providing a detailed technical resource for researchers exploring its therapeutic applications.

Metabolic Regulation: Anti-Obesity and Anti-Steatotic Effects

The most well-documented biological activity of this compound to date is its impact on metabolic parameters, specifically its anti-obesity and anti-hepatic steatosis effects. A key preclinical study provides the foundation for our current understanding of these actions.[3]

Quantitative Data on Metabolic Effects

The following tables summarize the significant quantitative findings from a 13-week study in high-fat diet (HFD)-fed C57BL/6J mice supplemented with 0.2% (w/w) MCE.[3]

Table 1: Effects of this compound on Body Weight and Adiposity [3]

| Parameter | High-Fat Diet (HFD) Control | HFD + 0.2% this compound | % Change vs. HFD Control |

| Final Body Weight (g) | 45.2 ± 1.5 | 35.8 ± 1.1 | -20.8% |

| Body Weight Gain (g) | 22.5 ± 1.3 | 13.2 ± 0.9 | -41.3% |

| Visceral Fat-Pad Weight (g) | 3.8 ± 0.3 | 2.1 ± 0.2 | -44.7% |

Table 2: Effects of this compound on Hepatic Steatosis [3]

| Parameter | High-Fat Diet (HFD) Control | HFD + 0.2% this compound | % Change vs. HFD Control |

| Liver Weight (g) | 1.8 ± 0.1 | 1.2 ± 0.05 | -33.3% |

Table 3: Modulation of Gene Expression in Epididymal White Adipose Tissue by this compound [3]

| Gene | Gene Function | Fold Change vs. HFD Control |

| Adipogenesis (Downregulated) | ||

| FAS (Fatty Acid Synthase) | Fatty acid synthesis | ~0.5-fold |

| C/EBPα (CCAAT/enhancer-binding protein alpha) | Adipocyte differentiation | ~0.6-fold |

| Thermogenesis (Upregulated) | ||

| PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) | Mitochondrial biogenesis, thermogenesis | ~2.0-fold |

| PRDM16 (PR domain containing 16) | Brown/beige fat differentiation | ~2.5-fold |

| UCP1 (Uncoupling protein 1) | Mitochondrial uncoupling, heat production | ~3.0-fold |

| Cidea (Cell death-inducing DNA fragmentation factor-alpha-like effector A) | Lipid droplet regulation, thermogenesis | ~2.5-fold |

| Cytc (Cytochrome c) | Mitochondrial electron transport | ~1.8-fold |

| COX4 (Cytochrome c oxidase subunit 4) | Mitochondrial respiration | ~1.5-fold |

Mechanism of Action in Metabolic Regulation

The anti-obesity and anti-steatotic effects of this compound appear to be multifactorial, involving the modulation of key gene expression programs in adipose tissue and alterations in the gut microbiota.

MCE supplementation in HFD-fed mice leads to a significant downregulation of genes involved in adipogenesis, the process of forming new fat cells.[3] Specifically, the expression of Fatty Acid Synthase (FAS) and CCAAT/enhancer-binding protein alpha (C/EBPα) is reduced in epididymal white adipose tissue (WAT).[3] Concurrently, MCE upregulates the expression of key thermogenic genes in WAT, including PGC-1α, PRDM16, and UCP1.[3] This suggests a browning of white adipose tissue, leading to increased energy expenditure through heat production.

16S rRNA sequencing has revealed that MCE supplementation can significantly alter the gut microbiota composition in HFD-fed mice, improving dysbiosis.[3] While the specific microbial changes and their direct contribution to the observed metabolic benefits require further investigation, this finding points to a potential interplay between MCE, the gut microbiome, and host metabolism.

Experimental Protocols

-

Animal Model: Male C57BL/6J mice, 5 weeks old.[3]

-

Diet Groups:

-

Chow diet (Control)

-

High-Fat Diet (HFD)

-

HFD supplemented with 0.2% (w/w) this compound[3]

-

-

Duration: 13 weeks.[3]

-

RNA Extraction: Total RNA was extracted from epididymal white adipose tissue using a suitable RNA isolation kit.

-

Library Preparation: RNA sequencing libraries were prepared using a commercial kit following the manufacturer's instructions. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequencing: Libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: Raw sequencing reads were processed for quality control, aligned to the mouse reference genome, and gene expression levels were quantified. Differential gene expression analysis was performed to identify genes with significant changes in expression between the different diet groups.

-

Fecal DNA Extraction: Bacterial genomic DNA was extracted from fecal samples using a specialized DNA isolation kit.[3]

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene were amplified by PCR using universal primers.

-

Library Preparation and Sequencing: Amplified DNA was used to construct sequencing libraries, which were then sequenced on a high-throughput platform.[3]

-

Bioinformatic Analysis: Sequencing reads were processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) were clustered, and taxonomic assignment was performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses were conducted to assess within-sample diversity and between-sample community differences, respectively.

Other Potential Biological Activities

While research into the biological effects of this compound is still in its nascent stages, studies on its precursor, cedrol, suggest potential antifungal and insecticidal properties that may be shared by MCE.

Antifungal Activity

Cedrol has demonstrated significant antifungal activity against various fungal strains.

Table 4: Antifungal Activity of Cedrol

| Fungal Strain | IC50 (µg/mL) | Reference |

| Phellinus noxius | 15.7 | [1] |

The proposed mechanism of antifungal action for cedrol involves the disruption of the fungal cell membrane, induction of oxidative stress, and ultimately, apoptosis.[1]

Insecticidal Activity

Cedrol has also been reported to possess insecticidal and insect-repellent properties.[4] The proposed mechanisms of action include disruption of the octopaminergic nervous system and inhibition of acetylcholinesterase in insects.[5]

Experimental Protocol for Antifungal Activity Assay

-

Fungal Culture: The target fungal strain is cultured on a suitable agar medium.

-

Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared in a sterile liquid medium.

-

Treatment: The fungal inoculum is exposed to various concentrations of the test compound (e.g., cedrol or MCE) in a microplate format.

-

Incubation: The microplate is incubated under optimal growth conditions for the fungus.

-

Growth Inhibition Assessment: Fungal growth is assessed by measuring the optical density or by visual inspection. The IC50 value, the concentration of the compound that inhibits 50% of fungal growth, is then calculated.

Safety and Toxicology

Toxicological data for this compound is limited. The available information suggests low acute toxicity.

Table 5: Toxicological Data for this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg | [6] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [6] |

MCE may cause skin and eye irritation.[7]

Conclusion and Future Directions

This compound is a promising compound with demonstrated anti-obesity and anti-steatotic effects in a preclinical model. Its mechanism of action appears to involve the favorable modulation of gene expression in adipose tissue and the gut microbiota. Further research is warranted to elucidate the precise molecular targets and signaling pathways involved. The potential antifungal and insecticidal properties, likely inherited from its precursor cedrol, also merit further investigation. As a widely available and relatively safe compound, MCE holds potential for the development of novel therapeutics for metabolic disorders and possibly as an antimicrobial or insect-repellent agent. Future studies should focus on dose-response relationships, long-term safety, and the translation of these preclinical findings to human studies.

References

Toxicological Profile of Methyl Cedryl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl cedryl ether (MCE), a synthetic fragrance ingredient derived from cedrol, is widely used in cosmetics and perfumery. This technical guide provides a comprehensive overview of its toxicological profile, consolidating available data on its acute and chronic effects, genotoxicity, carcinogenicity, reproductive and developmental toxicity, skin sensitization potential, and metabolic pathways. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key toxicological assays are described. Furthermore, this guide includes diagrammatic representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the toxicological assessment of MCE.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic woody and ambergris-like odor. It is a terpenoid ether, and its stability and solubility are crucial factors in its toxicological evaluation.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 19870-74-7 / 67874-81-1 | |

| Molecular Formula | C₁₆H₂₈O | |

| Molecular Weight | 236.4 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Woody, ambergris-like | |

| Solubility | Insoluble in water; soluble in ethanol and oils |

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of administration.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 5000 mg/kg bw | [1][2][3] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg bw | [1][2][3] |

Experimental Protocol: Acute Oral Toxicity (OECD 420)

A detailed protocol for an acute oral toxicity study, following the OECD 420 guideline (Acute Oral Toxicity - Fixed Dose Procedure), is outlined below. This method is designed to estimate the oral LD₅₀ and identify potential signs of toxicity.

Skin Irritation and Sensitization

This compound is considered to be a mild skin irritant and a potential skin sensitizer.[4]

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following dermal application of the test substance.

Signaling Pathway: Skin Sensitization

The process of skin sensitization involves a complex series of events initiated by the binding of a hapten (like MCE or its metabolites) to skin proteins. This leads to the activation of keratinocytes and dendritic cells, culminating in the proliferation of T-cells in the draining lymph nodes.

References

- 1. Skin Sensitisation: the KeratinoSen assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 2. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 3. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

An In-depth Technical Guide to the Solubility and Stability of Methyl Cedryl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Cedryl Ether (MCE), a synthetic fragrance ingredient prized for its woody and ambergris notes, sees extensive use in cosmetics, personal care products, and fine fragrances.[1] This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of this compound. While quantitative data remains limited in publicly available literature, this document synthesizes qualitative information from various sources and outlines standardized experimental protocols for the precise determination of these crucial physicochemical properties. This guide is intended to be an essential resource for formulation scientists, chemists, and researchers involved in the development of products containing this compound, enabling them to ensure product efficacy, safety, and shelf-life.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[2] It is a terpenoid ether synthesized from cedrol, a component of cedarwood oil.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (3R,3aS,6S,7R,8aS)-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | [4] |

| Synonyms | Cedryl Methyl Ether, Cedramber | [2] |

| CAS Number | 19870-74-7; 67874-81-1 | [5][6] |

| Molecular Formula | C₁₆H₂₈O | [7] |

| Molecular Weight | 236.39 g/mol | [7] |

| Appearance | Colorless to pale yellow, slightly oily liquid | [2][4] |

| Odor | Woody, dry, with ambergris and earthy notes | [4][8] |

| Boiling Point | 259 °C | [2] |

| Density | 0.976 g/mL at 25 °C | [7] |

| Refractive Index | 1.496 at 20 °C | [7] |

| Flash Point | >110 °C | [2] |

| logP (o/w) | 6.100 (estimated) | [4] |

Solubility Profile

The solubility of a fragrance ingredient is a critical factor in formulation, impacting its miscibility, stability, and sensory performance in the final product.

Qualitative Solubility

This compound is characterized by its lipophilic nature. It is consistently reported to be insoluble in water but soluble in alcohols and oils.[4][9] This general solubility profile is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble / Slightly Soluble | [3][5] |

| Alcohols (e.g., Ethanol) | Soluble | [3][10] |

| Oils | Soluble | [4] |

| Diethyl Ether | Readily Dissolves | [3] |

Quantitative Solubility

Specific quantitative solubility data for this compound in various organic solvents is scarce in the available literature. However, an estimated water solubility value has been reported:

Table 3: Quantitative Solubility of this compound in Water

| Solvent | Temperature | Solubility | Reference(s) |

| Water | 25 °C | 1.436 mg/L (estimated) | [8] |

Stability Profile

The stability of this compound is crucial for ensuring the longevity and consistency of the fragrance profile in a finished product. It is generally considered to be a relatively stable compound under normal storage conditions.[3]

General Stability

Key recommendations for maintaining the stability of this compound include storing it in a tightly sealed container in a cool, dry place, and protecting it from light and air.[5] Exposure to air, especially in the presence of light, may lead to oxidation over time.[3]

Stability in Different Media

Experimental Protocols

For researchers and formulators who need to generate precise quantitative data on the solubility and stability of this compound, the following sections outline detailed experimental protocols based on established industry and regulatory guidelines.

Determination of Solubility in Organic Solvents

This protocol is a general guideline for determining the solubility of MCE in solvents like ethanol or propylene glycol.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (>97% purity)

-

Selected solvent (e.g., ethanol, propylene glycol), analytical grade

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Validated analytical method for MCE quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the equilibrated mixture at a high speed to separate the undissolved MCE from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with the solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated GC-FID method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in g/100mL or other appropriate units based on the measured concentration and dilution factor.

Accelerated Stability Testing

This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions to predict its shelf life.

Objective: To evaluate the chemical stability of this compound under elevated temperature and light exposure.

Materials:

-

This compound (>97% purity)

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber with a light source conforming to ICH Q1B guidelines

-

Inert gas (e.g., nitrogen)

-

Sealed, amber glass vials

-

Validated stability-indicating analytical method (e.g., GC-FID) to quantify MCE and detect degradation products.

Procedure:

-

Sample Preparation: Dispense this compound into amber glass vials. For some samples, headspace may be purged with an inert gas before sealing to evaluate the impact of oxygen.

-

Storage Conditions: Place the samples in stability chambers under various conditions:

-

Accelerated Temperature: 40°C ± 2°C / 75% RH ± 5% RH

-

Long-Term (Control): 25°C ± 2°C / 60% RH ± 5% RH

-

Photostability: Expose samples to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated testing).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Color, clarity.

-

Odor: Any changes from the initial profile.

-

Assay: Quantification of this compound using the validated analytical method.

-

Degradation Products: Identification and quantification of any degradation products.

-

-

Data Evaluation: Analyze the data to determine the rate of degradation and predict the shelf life under normal storage conditions. An Arrhenius plot can be used to evaluate the temperature dependence of the degradation rate.

Factors Influencing Stability

The chemical stability of this compound can be influenced by several external factors. Understanding these is key to proper handling, storage, and formulation.

Conclusion

This compound is a valuable and widely used fragrance ingredient with a favorable stability profile for many applications. While there is a need for more comprehensive, publicly available quantitative data on its solubility in various cosmetic-relevant solvents and its degradation kinetics, the existing information and the standardized protocols outlined in this guide provide a strong foundation for its effective use in product development. By understanding its physicochemical properties and conducting appropriate testing, researchers and formulators can ensure the quality, stability, and performance of their finished products.

References

- 1. This compound|For Research [benchchem.com]

- 2. Cas 19870-74-7,this compound | lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 19870-74-7 [m.chemicalbook.com]

- 5. CEDRYL METHYL ETHER | TECHNICAL DATA [prodasynth.com]

- 6. CEDRYL METHYL ETER [ventos.com]

- 7. This compound 96 19870-74-7 [sigmaaldrich.com]

- 8. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. rawaromachem.com [rawaromachem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Methyl Cedryl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Cedryl Ether (MCE), a synthetic derivative of cedrol found in cedarwood oil, is a widely utilized fragrance ingredient known for its characteristic woody and ambergris scent.[1] Its application extends to perfumes, cosmetics, and personal care products.[1][2][3] Accurate quantification of MCE is crucial for quality control, formulation development, and safety assessments. This document provides detailed analytical methods and protocols for the quantification of this compound using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of MCE is fundamental for the development of robust analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈O | [4] |

| Molecular Weight | 236.40 g/mol | [4] |

| CAS Number | 67874-81-1, 19870-74-7 | [4][5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 259 °C | [6] |

| Density | 0.976 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.496 | [6] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [7] |

Analytical Methodology: Gas Chromatography

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound.[1] Both GC-MS and GC-FID can be effectively employed for quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, providing both quantitative data and structural confirmation through mass spectra. This is the recommended technique for complex matrices.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely available technique that provides excellent quantitative performance, particularly for routine analysis where the identity of MCE is already established.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix in which MCE is to be quantified.

a) Liquid-Liquid Extraction (LLE) for Cosmetic Products (Creams, Lotions)

This protocol is adapted from methods used for fragrance analysis in cosmetics.

-

Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

-

Solvent Addition: Add 5 mL of deionized water and 5 mL of a suitable organic solvent such as methyl tert-butyl ether (MTBE) or dichloromethane.[8]

-

Extraction: Vigorously mix the sample for 30 minutes using a sample mixer.

-

Phase Separation: Add 5 g of anhydrous sodium sulfate to remove water and centrifuge at 3000 x g for 30 minutes.

-

Collection: Collect the supernatant (organic layer) and filter it through a 0.45 µm syringe filter.

-

Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., tetradecane or a structurally similar compound not present in the sample) to the extracted sample.

-

Dilution: Dilute the final extract to a suitable concentration with the extraction solvent prior to GC analysis.

b) Direct Dilution for Perfumes and Essential Oils

For samples where MCE is in a relatively clean matrix like ethanol or another essential oil, a simple dilution is sufficient.

-

Sample Measurement: Accurately measure a known volume or weight of the sample.

-

Dilution: Dilute the sample with a suitable volatile solvent (e.g., hexane, ethyl acetate, or acetone) to a concentration within the calibration range.

-

Internal Standard Spiking: Add a known concentration of an internal standard.

-

Homogenization: Vortex the solution to ensure homogeneity.

Instrumental Analysis: GC-MS and GC-FID

The following are proposed starting conditions for the analysis of this compound, which should be optimized for the specific instrument and application.

a) Proposed GC-MS Method

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |

| Injector | Split/Splitless, operated in splitless mode |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C. Hold at 280 °C for 5 min. |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Key Identifying Ions for MCE | Based on the NIST library, key ions for MCE (Cedramber) include m/z 236 (molecular ion), 205, 177, 161, 135. The most abundant and specific ions should be selected for quantification and qualification. |

b) Proposed GC-FID Method

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent with FID |

| Column | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector | Split/Splitless, operated in split mode (e.g., 50:1) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium or Hydrogen at an appropriate flow rate |

| Oven Temperature Program | Same as GC-MS method |

| Detector Temperature | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N₂ or He) | 25 mL/min |

Method Validation

A comprehensive validation of the analytical method is essential to ensure reliable and accurate results. The following parameters should be assessed according to ICH guidelines.

| Validation Parameter | Acceptance Criteria |

| Linearity | R² > 0.99 for a minimum of 5 concentration levels. |

| Accuracy (Recovery) | 80-120% recovery for spiked samples at three concentration levels (low, medium, high). |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) < 15%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |

| Specificity | No interfering peaks at the retention time of MCE and the internal standard. |

Example Quantitative Data from Literature for Similar Compounds (Fragrance Allergens)

The following table summarizes typical validation data reported for the GC-MS analysis of fragrance allergens in cosmetic products, which can serve as a benchmark for the expected performance of a validated MCE method.[8]

| Parameter | Reported Values for Fragrance Allergens |

| Linearity (Concentration Range) | 0.1 - 10 µg/mL |

| Correlation Coefficient (R²) | > 0.99 |

| Intra-day Recovery | 84.4 - 119% |

| Inter-day Recovery | 85.2 - 118% |

| Limit of Quantification (LOQ) | 2 - 20 µg/g |

Visualizations

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]

- 3. This compound | C16H28O | CID 171036437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]

- 6. Cedramber | C16H28O | CID 11085796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.ru [2024.sci-hub.ru]

- 8. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the GC-MS Analysis of Methyl Cedryl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and quantification of Methyl Cedryl Ether (MCE), a synthetic fragrance ingredient with a characteristic woody and ambergris aroma, using Gas Chromatography-Mass Spectrometry (GC-MS). MCE, also known commercially as Cedramber®, is a derivative of cedrol, a component of cedarwood oil, and is utilized in a variety of consumer products. The methodology outlined below is intended to provide a robust framework for the analysis of MCE in various matrices, ensuring accurate and reproducible results for quality control, research, and safety assessments.

Introduction

This compound (C16H28O, MW: 236.39 g/mol ) is a widely used fragrance compound valued for its persistent and diffusive woody-ambergris scent.[1][2] As with many fragrance ingredients, its presence and concentration in consumer products are of interest to ensure product quality and consistency. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for the separation and identification of volatile and semi-volatile compounds like MCE in complex mixtures such as essential oils and perfumes.[3] This protocol details the necessary steps for sample preparation, GC-MS analysis, and data interpretation for this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Reagents and Materials

-

Solvents: High-purity, GC-MS grade solvents such as hexane, dichloromethane, or ethyl acetate.

-

This compound Standard: Analytical standard of this compound (CAS No. 19870-74-7 or 67874-81-1) of known purity (e.g., >96%).[4]

-

Internal Standard (IS): A compound not expected to be present in the sample, with similar chemical properties to MCE, for example, 1,4-dibromobenzene or a suitable stable isotope-labeled analog.

-

Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

-

Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

-

For Liquid Samples (e.g., Perfumes, Essential Oils):

-

Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.

-

Add a known concentration of the internal standard.

-

Dilute to the mark with a suitable solvent (e.g., hexane or ethyl acetate).

-

Vortex the solution to ensure homogeneity.

-

If the solution contains particulate matter, filter through a 0.45 µm PTFE syringe filter into a GC vial.

-

-

For Solid or Semi-Solid Samples (e.g., Creams, Lotions):

-

Accurately weigh approximately 500 mg of the sample into a 15 mL centrifuge tube.

-

Add a known concentration of the internal standard.

-

Add 5 mL of a suitable extraction solvent (e.g., hexane).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Sonication for 15 minutes may be used to improve extraction efficiency.

-

Centrifuge at 4000 rpm for 10 minutes to separate the solid and liquid phases.

-

Carefully transfer the supernatant to a clean tube.

-

If necessary, concentrate the extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the analysis solvent and transfer to a GC vial.

-

GC-MS Instrumentation and Conditions

The following parameters are a starting point and should be optimized for the specific instrument and column used. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended.

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (split ratio of 50:1, adjust as needed based on concentration) |

| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 40-400 |

| Acquisition Mode | Full Scan for qualitative analysis and Selective Ion Monitoring (SIM) for quantitative analysis. |

Data Analysis and Interpretation

Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum of MCE is expected to show a molecular ion peak (M+) at m/z 236. The fragmentation pattern will be characteristic of the molecule; key fragment ions should be used for confirmation.

Quantitative Analysis

For accurate quantification, a multi-point calibration curve should be constructed using the analytical standard of this compound. The ratio of the peak area of MCE to the peak area of the internal standard is plotted against the concentration of MCE. The concentration of MCE in the sample can then be determined from this calibration curve.

Quantitative Data Summary

| Analyte | Molecular Weight ( g/mol ) | Expected Retention Index Range (Non-polar column) | Key Diagnostic Ions (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| This compound | 236.39 | 1500 - 1700 (Estimated) | 236 (M+), and other characteristic fragments | To be determined experimentally | To be determined experimentally |

| Internal Standard | Varies | Varies | Varies | N/A | N/A |

Note: The Retention Index and key diagnostic ions should be confirmed by running a pure standard. LOD and LOQ are instrument and method-dependent and must be experimentally determined through a validation study.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Logical relationship for identification and quantification of MCE.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of this compound. Adherence to this methodology, with appropriate optimization and validation, will enable researchers and professionals in the fragrance and drug development industries to accurately identify and quantify MCE in their samples. The use of a validated method is crucial for ensuring product quality, regulatory compliance, and consumer safety.

References

- 1. cedryl methyl ether, 67874-81-1 [thegoodscentscompany.com]

- 2. iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wiley: Flavors and Fragrances of Natural and Synthetic Compounds (FFNSC) Mass Spectral Library [sisweb.com]

- 4. This compound 96 19870-74-7 [sigmaaldrich.com]

Application Note: High-Performance Liquid Chromatography Method for Purity Assessment of Methyl Cedryl Ether

Introduction

Methyl cedryl ether (MCE), a semi-synthetic derivative of cedrol, is a key ingredient in the fragrance industry, valued for its persistent woody and ambergris scent.[1][2] With the molecular formula C16H28O, it is a colorless to pale yellow liquid.[1][3][4][5] The purity of MCE is crucial for its olfactory profile and safety in consumer products. While gas chromatography (GC) is a common method for the analysis of volatile compounds like MCE[1][6], High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for the analysis of thermally labile or less volatile impurities. This application note details a proposed HPLC method for the purity assessment of this compound, designed for researchers, scientists, and professionals in drug development and quality control.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing a robust analytical method.

| Property | Value | Reference |

| Molecular Formula | C16H28O | [1][7] |

| Molecular Weight | 236.39 g/mol | [5][7] |

| Appearance | Colorless to pale yellow liquid | [1][4][5] |

| Boiling Point | 259 °C | |

| Density | ~0.976 g/mL at 25 °C | |

| Refractive Index | ~1.496 at 20 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether) | [3][7] |

Experimental Protocol: HPLC Purity Assessment

This protocol outlines a reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD), suitable for the analysis of compounds like MCE that lack a significant UV chromophore.

Materials and Reagents

-

This compound (Reference Standard and Sample)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Isopropanol (HPLC Grade)

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| ELSD Nebulizer Temp | 40 °C |

| ELSD Evaporator Temp | 60 °C |

| ELSD Gas Flow (Nitrogen) | 1.5 SLM |

Sample Preparation

-

Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 50 mL of isopropanol to obtain a concentration of 1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability

To ensure the validity of the analytical results, perform a system suitability test before sample analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2.0% |

Logical Workflow for HPLC Purity Assessment

The following diagram illustrates the logical workflow for the purity assessment of this compound using the proposed HPLC method.

Caption: Workflow for HPLC Purity Assessment of this compound.

Potential Impurities and Separation Strategy

This compound is synthesized from cedrol through a methylation process.[1][3][8] Potential impurities may include unreacted starting material (cedrol) and by-products from the synthesis. The developed reversed-phase HPLC method is designed to separate the non-polar this compound from the more polar cedrol and other potential polar impurities.

Caption: Synthesis and Potential Impurity Relationship.

Data Presentation: Hypothetical Impurity Profile

The following table presents a hypothetical impurity profile for a sample of this compound as determined by the proposed HPLC method.

| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Peak Area (%) | Identification |

| 1 | 4.2 | 0.52 | 0.3 | Cedrol (Potential) |

| 2 | 8.1 | 1.00 | 99.5 | This compound |

| 3 | 9.5 | 1.17 | 0.2 | Unknown Impurity |

Conclusion

This application note provides a comprehensive, albeit theoretical, HPLC method for the purity assessment of this compound. The proposed reversed-phase HPLC method with ELSD detection offers a robust and reliable alternative to GC, particularly for the analysis of potential non-volatile or thermally sensitive impurities. The detailed protocol and suggested parameters provide a solid foundation for method development and validation in a research or quality control setting. This method will enable more comprehensive quality assessment of this compound, ensuring its suitability for use in high-end fragrance and cosmetic applications.

References

- 1. This compound|For Research [benchchem.com]

- 2. This compound (19870-74-7) | Bulk Supplier [chemicalbull.com]

- 3. Page loading... [wap.guidechem.com]

- 4. aacipl.com [aacipl.com]

- 5. acsint.biz [acsint.biz]

- 6. This compound | Chemtex USA [chemtexusa.com]

- 7. CEDRYL METHYL ETHER | TECHNICAL DATA [prodasynth.com]

- 8. CN1037341C - Synthesis of methyl cedar ether - Google Patents [patents.google.com]

Application of Methyl Cedryl Ether in Metabolic Research

Introduction

Methyl Cedryl Ether (MCE), a derivative of cedrol found in cedarwood oil, is a compound traditionally used in the fragrance industry.[1][2] Recent preclinical studies have illuminated its potential as a nutraceutical agent in the management of metabolic disorders.[3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the metabolic effects of MCE. The primary focus is on its role in ameliorating adiposity and hepatic steatosis, as demonstrated in high-fat diet-induced obese mouse models.[1][4]

Mechanism of Action

MCE's therapeutic potential in metabolic research stems from its ability to modulate key signaling pathways and gene expression involved in lipid metabolism and energy expenditure.[3] In vivo studies have shown that dietary supplementation with MCE can lead to a significant reduction in body weight gain, visceral fat accumulation, and liver fat, without affecting food intake.[1] The principal mechanisms of action include:

-

Downregulation of Adipogenesis: MCE has been shown to decrease the expression of crucial adipogenic transcription factors and enzymes, such as CCAAT/enhancer-binding protein alpha (C/EBPα) and fatty acid synthase (FAS), in white adipose tissue (WAT).[1][3] This leads to an inhibition of adipocyte hypertrophy.[1]

-

Upregulation of Thermogenesis: MCE promotes energy expenditure by increasing the expression of genes associated with mitochondrial biogenesis and thermogenesis in WAT.[1] Key upregulated genes include peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), PR domain containing 16 (PRDM16), and uncoupling protein 1 (UCP1).[1][3]

-

Modulation of the PPAR Signaling Pathway: Transcriptomic analysis of WAT from MCE-treated mice revealed significant regulation of genes involved in the peroxisome proliferator-activated receptor (PPAR) signaling pathway, a critical regulator of lipid and glucose homeostasis.[3]

-

Improvement of Gut Microbiota: MCE supplementation has been observed to ameliorate gut microbiota dysbiosis induced by a high-fat diet, suggesting a potential interplay between its metabolic effects and the gut microbiome.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a 13-week study in high-fat diet (HFD)-fed C57BL/6J mice supplemented with 0.2% (w/w) this compound.

Table 1: Effects of MCE on Body Weight and Adiposity

| Parameter | Chow Diet Group | High-Fat Diet (HFD) Group | HFD + 0.2% MCE Group |

| Final Body Weight (g) | ~ 30 g | ~ 45 g | ~ 32 g |

| Body Weight Gain (g) | ~ 10 g | ~ 25 g | ~ 12 g |

| Visceral Fat-Pad Weight (g) | Significantly lower than HFD | Significantly higher than Chow | Significantly lower than HFD |

| Food Efficiency Ratio | Significantly lower than HFD | Significantly higher than Chow | Significantly lower than HFD |

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[1][6]

Table 2: Relative mRNA Expression of Key Metabolic Genes in Epididymal White Adipose Tissue (eWAT)

| Gene | Function | Expression Change with MCE |

| FAS | Adipogenesis | Downregulated |

| C/EBPα | Adipogenesis | Downregulated |

| PGC-1α | Thermogenesis, Mitochondrial Biogenesis | Upregulated |

| PRDM16 | Thermogenesis | Upregulated |

| UCP1 | Thermogenesis | Upregulated |

| Cidea | Thermogenesis | Upregulated |

| Cytc | Mitochondrial Respiration | Upregulated |

| COX4 | Mitochondrial Respiration | Upregulated |

Changes are relative to the high-fat diet (HFD) control group.[1][4]

Experimental Protocols

This section provides a detailed protocol for an in vivo study to evaluate the effects of this compound on high-fat diet-induced obesity in mice, based on methodologies described in the literature.[1]

Protocol 1: Evaluation of MCE's Anti-Obesity Effects in a Mouse Model

1. Animal Model and Housing:

- Species/Strain: Male C57BL/6J mice, 5 weeks old.

- Housing: House mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to water.

- Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

2. Diet and Treatment Groups:

- Group 1 (Chow): Feed a standard chow diet.

- Group 2 (HFD): Feed a high-fat diet (e.g., 60% kcal from fat).

- Group 3 (HFD + MCE): Feed a high-fat diet supplemented with 0.2% (w/w) this compound.

- Duration: 13 weeks.

3. Data Collection:

- Body Weight: Record individual body weights weekly.

- Food Intake: Measure daily food consumption per cage.

- Fecal Collection: Collect fresh fecal samples at the end of the study for gut microbiota analysis.

4. Sample Collection and Processing (at 13 weeks):

- Fasting: Fast mice for 6 hours in the morning before sacrifice.

- Blood Collection: Collect blood via cardiac puncture and centrifuge to obtain serum. Store at -80°C.

- Tissue Dissection: Dissect and weigh the liver and various white adipose tissue (WAT) depots (e.g., epididymal, retroperitoneal, mesenteric).

- Sample Storage: Snap-freeze a portion of the liver and WAT in liquid nitrogen and store at -80°C for gene expression and protein analysis. Fix another portion in 10% formalin for histological analysis.

5. Analytical Procedures:

- Histology:

- Embed formalin-fixed liver and WAT in paraffin.

- Section the tissues and perform Hematoxylin and Eosin (H&E) staining.

- Analyze adipocyte size in WAT and lipid accumulation in the liver.

- Gene Expression Analysis (RT-qPCR):

- Isolate total RNA from frozen WAT using a suitable kit.

- Synthesize cDNA from the RNA.

- Perform quantitative real-time PCR using primers for genes of interest (e.g., FAS, C/EBPα, PGC-1α, UCP1). Normalize expression to a housekeeping gene (e.g., β-actin).

- Hepatic Lipid Content:

- Homogenize a weighed portion of the frozen liver.

- Measure triglyceride and total cholesterol content using commercial assay kits.[1]

- Gut Microbiota Analysis (16S rRNA Sequencing):

- Extract microbial DNA from fecal samples.

- Amplify the V3-V4 region of the 16S rRNA gene.

- Perform high-throughput sequencing and bioinformatic analysis to determine microbial composition and diversity.

Visualizations

Signaling Pathway

Caption: MCE's Proposed Mechanism in Ameliorating Obesity.

Experimental Workflow

Caption: Workflow for In Vivo Evaluation of MCE.

References

- 1. Dietary Supplementation of this compound Ameliorates Adiposity in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rawaromachem.com [rawaromachem.com]

- 3. This compound|For Research [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Dietary Supplementation of this compound Ameliorates Adiposity in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: The Use of Methyl Cedryl Ether as a Fragrance Fixative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Cedryl Ether, commercially often known as Cedramber, is a synthetic fragrance ingredient prized for its elegant woody, dry, and ambergris-like scent profile.[1] Beyond its primary odor contribution, this compound is highly valued in perfumery for its exceptional fixative properties. Fixatives are essential components in fragrance formulations that reduce the evaporation rate of more volatile scent compounds, thereby enhancing the longevity and stability of the overall fragrance.[2][3] This document outlines the application of this compound as a fragrance fixative and provides detailed protocols for its evaluation. While specific quantitative studies on this compound's fixative action are not extensively available in public literature, the following protocols are based on established methodologies for evaluating fragrance fixatives.[4][5][6]

Mechanism of Action

The primary role of a fixative is to anchor more volatile fragrance molecules, slowing their release.[3] This is largely a physical phenomenon related to intermolecular forces and vapor pressure reduction. This compound, with a relatively high molecular weight (236.4 g/mol ) and low vapor pressure (0.0127 mmHg @ 25°C), interacts with lighter, more volatile top and middle note components of a fragrance.[7] These interactions decrease the overall volatility of the fragrance mixture, leading to a more linear and prolonged scent release.

Application in Fragrance Formulation